N-(4-fluoro-2-methylphenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
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Overview
Description
N-(4-fluoro-2-methylphenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a fluorine atom, a methyl group, and a pyrrolidine ring attached to a pyridazine core. The unique structural features of this compound make it of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Introduction of the Fluoro and Methyl Groups: The 4-fluoro-2-methylphenyl moiety can be introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinated aromatic compound reacts with a methylating agent.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached to the pyridazine core through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a halogenated pyridazine intermediate.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyridazine derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the fluorine atom or electrophilic substitution at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as sodium hydride, alkyl halides, and organometallic reagents are commonly employed.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.
Materials Science: The compound’s unique structural features make it of interest in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used in chemical biology to probe the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s pharmacokinetic and pharmacodynamic properties. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluoro-2-methylphenyl)acetamide
- 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide
- 4-fluoro-2-methylphenol
Uniqueness
N-(4-fluoro-2-methylphenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide is unique due to the combination of its fluorinated aromatic ring, pyrrolidine moiety, and pyridazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can better explore its potential in different scientific fields.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-11-10-12(17)4-5-13(11)18-16(22)14-6-7-15(20-19-14)21-8-2-3-9-21/h4-7,10H,2-3,8-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKOFLCGDDTIRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=NN=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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